molecular formula C7H15NO B13188462 3-[(2S)-pyrrolidin-2-yl]propan-1-ol

3-[(2S)-pyrrolidin-2-yl]propan-1-ol

Cat. No.: B13188462
M. Wt: 129.20 g/mol
InChI Key: JAAFQZNROQTUIW-ZETCQYMHSA-N
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Description

3-[(2S)-Pyrrolidin-2-yl]propan-1-ol and its hydrochloride salt (CAS 2171203-91-9) are chiral pyrrolidine derivatives valued as versatile building blocks in medicinal chemistry and drug discovery research . The compound features a pyrrolidine ring, a privileged structure frequently found in FDA-approved drugs, which often contributes to favorable pharmacological properties . The specific (2S) stereochemistry provides a defined chiral center for developing stereoselective compounds. This scaffold is particularly relevant in neuroscience research. Recent studies explore similar (pyrrolidin-2-yl)phosphonate derivatives as high-affinity ligands for imidazoline I2 receptors (I2-IR), a promising therapeutic target for neurodegenerative conditions such as Alzheimer's disease and neuropathic pain . The structural motif serves as a key synthetic intermediate for the development of α-aminophosphonate-based compounds, which act as bioisosteres for α-amino acids and show potential as enzyme inhibitors or receptor ligands . Available as the hydrochloride salt with a typical purity of 95% , this compound is offered in various quantities suitable for research-scale synthesis. This product is intended for research purposes only and is not approved for human diagnostic or therapeutic use.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]propan-1-ol

InChI

InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2/t7-/m0/s1

InChI Key

JAAFQZNROQTUIW-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)CCCO

Canonical SMILES

C1CC(NC1)CCCO

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carboamination

This method constructs the pyrrolidine ring and propanol side chain in a single step (Figure 1A):
Reagents:

  • Pd₂(dba)₃ (1 mol%)
  • dppe ligand (2 mol%)
  • NaOt-Bu base
  • Toluene, 100°C

Mechanistic features:

  • Oxidative addition of aryl halide to Pd(0)
  • Alkene insertion forms π-allyl intermediate
  • Intramolecular amination closes pyrrolidine ring
  • β-hydride elimination releases product

Optimized conditions achieve >20:1 diastereoselectivity through:

  • Steric control from PMP protecting group
  • Chelation effects of dppe ligand
  • Polar aprotic solvent environment

Chiral Pool Synthesis from (S)-Proline

Stepwise procedure (Figure 1B):

  • N-Protection: (S)-proline → Boc-protected derivative (90% yield)
  • Side chain elongation:
    • Grignard addition to Weinreb amide (3 eq. MeMgBr)
    • LiAlH₄ reduction (82% over two steps)
  • Deprotection: TFA-mediated Boc removal (quantitative)

Critical parameters:

  • Strict temperature control (-78°C) during Grignard addition
  • Anhydrous conditions for reduction step
  • Chromatographic purification after each step

Reductive Amination Approach

Components:

  • Ketone precursor: 3-oxo-pyrrolidine
  • Amine source: (S)-α-methylbenzylamine
  • Reducing agent: NaBH₃CN

Reaction profile:

  • 48 hr at 60°C in MeOH
  • pH maintained at 5-6 with AcOH
  • Diastereomeric excess: 92% (S,S)
  • Final hydrogenolysis removes chiral auxiliary

Chirality Control Methods

Asymmetric Induction

Technique Selectivity Factor (s) Practical Considerations
Chiral Lewis acids 8-12 Requires stoichiometric amounts
Enzymatic resolution >20 Limited substrate scope
Chiral chromatography N/A Cost-prohibitive above 10g scale

Cp₂ZrCl₂ induces anti-selectivity (d.r. 12:1) while SnCl₂ favors syn-adducts (d.r. 8:1) in key aldol steps.

Purification Protocols

Standard workflow:

Analytical data:

Scale-Up Considerations

Key challenges:

  • Exothermic risk during Grignard additions
  • Pd catalyst removal in API synthesis
  • Enantiomer enrichment through crystallization

Industrial process (patent EP4382529A1):

  • Uses diglyme as high-boiling solvent
  • Implements continuous distillation for byproduct removal
  • Achieves 44% overall yield across 4 steps

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[(2S)-pyrrolidin-2-yl]propanal, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

3-[(2S)-pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variations

a. Pyridine Derivatives
  • 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol ():

    • Structure : Pyridine ring with chlorine substituents at positions 2 and 5; propargyl alcohol (C≡C-CH2OH) at position 3.
    • Key Differences : The pyridine ring (aromatic, electron-deficient) contrasts with the saturated pyrrolidine in the target compound. The propargyl alcohol introduces rigidity and distinct reactivity (e.g., alkyne participation in click chemistry).
    • Applications : Likely used in cross-coupling reactions or as a ligand in catalysis .
  • 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (): Structure: Pyridine ring with amino and iodine substituents; propanol chain at position 3. The pyridine’s aromaticity reduces basicity compared to pyrrolidine .
b. Pyrrolidine and Pyrrole Derivatives
  • 3-[(2S)-2-Methylpyrrolidin-1-yl]propan-1-ol Hydrochloride (): Structure: Methyl group on the pyrrolidine nitrogen (N-methylpyrrolidine); propanol chain. Key Differences: The methyl substitution at the nitrogen increases steric hindrance and reduces hydrogen-bonding capacity compared to the target compound. The hydrochloride salt improves water solubility .
  • 3-(1H-Pyrrol-2-yl)propan-1-ol (): Structure: Pyrrole ring (aromatic, conjugated) with a propanol chain. Key Differences: Pyrrole’s lower basicity (pKa ~17 vs. pyrrolidine’s ~11) and aromaticity alter reactivity and solubility. The lack of stereochemistry simplifies synthesis but limits chiral applications .
c. Hybrid and Complex Derivatives
  • (S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (): Structure: Pyrrolidine substituted with a fluorophenyl-methylaminoethyl group. Dual stereocenters complicate synthesis but may optimize receptor binding .
  • (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structure: Thiophene ring replaces pyrrolidine; methylamino group on the propanol chain. Key Differences: Thiophene’s sulfur atom increases electron-richness and alters metabolic stability. This compound is a key intermediate for duloxetine, highlighting pharmacological relevance .

Functional Group and Chain Modifications

  • (E)-3-(3-Pyridyl)prop-2-en-1-ol (): Structure: Allylic alcohol conjugated to a pyridine ring. Key Differences: The α,β-unsaturated system enables Michael addition or Diels-Alder reactions. The planar geometry contrasts with the flexible propanol chain in the target compound .
  • N-(((3S,3aS)-7-(6-(3-Hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide ():

    • Structure : Complex polycyclic system with a propargyl alcohol-linked pyridine.
    • Key Differences : The fused oxazolo-oxazine scaffold introduces rigidity and targets specific enzymatic pockets, suggesting advanced medicinal chemistry applications .

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Substituents/Functional Groups Key Properties/Applications Reference ID
3-[(2S)-Pyrrolidin-2-yl]propan-1-ol Pyrrolidine (S) Propanol chain Chiral intermediate, hydrogen bonding
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Pyridine Cl, propargyl alcohol Electrophilic cross-coupling
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Pyridine NH2, I, propanol Radiolabeling precursor
3-[(2S)-2-Methylpyrrolidin-1-yl]propan-1-ol N-Methylpyrrolidine Propanol, HCl salt Enhanced solubility, synthetic intermediate
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene Methylamino, propanol Duloxetine intermediate
(E)-3-(3-Pyridyl)prop-2-en-1-ol Pyridine Allylic alcohol Conjugated reactivity

Biological Activity

3-[(2S)-pyrrolidin-2-yl]propan-1-ol, a compound with a pyrrolidine moiety, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure

The chemical structure of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol can be represented as follows:

C5H11N Pyrrolidine derivative \text{C}_5\text{H}_{11}\text{N}\text{ Pyrrolidine derivative }

Biological Activity Overview

The biological activity of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol is primarily linked to its interactions with various receptors and enzymes. Key areas of investigation include:

  • Dopaminergic Activity : The compound has been explored for its potential as a dopaminergic agent. Studies suggest that modifications to the pyrrolidine structure can enhance affinity and selectivity for dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders .
  • Antioxidant Properties : Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. For instance, certain analogs demonstrated high radical scavenging abilities in DPPH assays, suggesting potential applications in oxidative stress-related conditions .
  • Anticancer Potential : Preliminary studies have shown that certain pyrrolidine derivatives possess antiproliferative effects against cancer cell lines, indicating a possible role in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol is crucial for optimizing its biological activity. Key findings include:

Modification Effect on Activity
Addition of phenyl groupEnhanced affinity for D3 receptors
Substitution at the 4-positionIncreased antioxidant activity
Alteration of side chainsVaried cytotoxic effects across different cancer lines

Case Study 1: Dopamine Receptor Interaction

In a study investigating new dopaminergic agents, 3-[(2S)-pyrrolidin-2-yl]propan-1-ol was identified as a promising scaffold for developing selective D3 receptor antagonists/partial agonists. The compound's modifications led to improved CNS multiparameter optimization scores, indicating better blood-brain barrier permeability and reduced addictive liability compared to traditional opioids .

Case Study 2: Antioxidant Activity

A series of pyrrolidine derivatives were evaluated for their antioxidant properties using the DPPH radical scavenging method. The results indicated that certain modifications significantly increased the radical scavenging ability compared to ascorbic acid, a standard antioxidant .

Case Study 3: Anticancer Activity

In vitro studies on breast cancer cell lines showed that specific analogs of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol exhibited cytotoxic effects at concentrations below 100 μM. The GI50 values ranged from 10 to 40 μM, demonstrating the compound's potential as an anticancer agent .

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